2-[(2-chloro-5-nitrophenoxy)methyl]oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-chloro-5-nitrophenoxy)methyl]oxolane is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a tetrahydrofuran ring substituted with a chloronitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-5-nitrophenoxy)methyl]oxolane typically involves the reaction of 2-chloro-5-nitrophenol with tetrahydrofuran in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-chloro-5-nitrophenoxy)methyl]oxolane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Amino derivatives
Reduction: Quinones
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-[(2-chloro-5-nitrophenoxy)methyl]oxolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(2-chloro-5-nitrophenoxy)methyl]oxolane involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Chloro-5-nitro-phenoxymethyl)-furan-2-carboxylic acid
- 2-(2-Chloro-5-nitro-phenoxymethyl)-furan-2-carboxylic acid hydrazide
Uniqueness
2-[(2-chloro-5-nitrophenoxy)methyl]oxolane is unique due to its tetrahydrofuran ring, which imparts specific chemical and physical properties. This distinguishes it from other similar compounds that may have different ring structures or substituents. The presence of the tetrahydrofuran ring can influence the compound’s reactivity, solubility, and overall stability, making it suitable for specific applications that other compounds may not be able to fulfill.
Eigenschaften
Molekularformel |
C11H12ClNO4 |
---|---|
Molekulargewicht |
257.67 g/mol |
IUPAC-Name |
2-[(2-chloro-5-nitrophenoxy)methyl]oxolane |
InChI |
InChI=1S/C11H12ClNO4/c12-10-4-3-8(13(14)15)6-11(10)17-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7H2 |
InChI-Schlüssel |
YWFXXSHMRNMYMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)COC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.